8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline

Catalog No.
S14369832
CAS No.
M.F
C16H18N2O
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazol...

Product Name

8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline

IUPAC Name

4-tert-butyl-2-quinolin-8-yl-4,5-dihydro-1,3-oxazole

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-16(2,3)13-10-19-15(18-13)12-8-4-6-11-7-5-9-17-14(11)12/h4-9,13H,10H2,1-3H3

InChI Key

MFVHTTJYOACMIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1COC(=N1)C2=CC=CC3=C2N=CC=C3

8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline is a compound characterized by a quinoline backbone substituted with a 4,5-dihydro-2-oxazole moiety. Its chemical formula is C16H18N2O, and it has a molecular weight of 254.33 g/mol. The compound is also known by several synonyms, including (R)-4-(tert-butyl)-2-(quinolin-8-yl)-4,5-dihydrooxazole and Quinoline, 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]- .

The reactivity of 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline can be understood through its functional groups. The oxazole ring can participate in nucleophilic substitutions and cycloadditions. Additionally, the quinoline structure is known for its ability to undergo electrophilic aromatic substitution reactions. These properties make the compound a potential candidate for further chemical modifications and applications in synthetic chemistry.

Research indicates that compounds similar to 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline exhibit various biological activities, including antibacterial and antifungal properties. The quinoline derivatives are often investigated for their potential as therapeutic agents against diseases such as malaria and cancer due to their ability to interact with biological targets effectively .

The synthesis of 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with oxazoline precursors under acidic conditions. For instance, the reaction of pyridine carboximidate with (S)-tert-leucinol has been reported to yield oxazoline derivatives in good yields .

This compound has potential applications in medicinal chemistry due to its biological activity. It can serve as a lead compound for the development of new drugs targeting various diseases. Additionally, its structural characteristics make it suitable for use in asymmetric catalysis and as a ligand in coordination chemistry .

Studies on the interactions of 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline with biological macromolecules are essential for understanding its mechanism of action. Preliminary data suggest that it may interact with enzymes or receptors involved in disease pathways, which could elucidate its therapeutic potential .

Several compounds share structural similarities with 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberMolecular FormulaKey Features
2-[(4S)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline226387-12-8C16H18N2OStereoisomer of the target compound
2-(4,5-Dihydro-2-oxazolyl)quinoline202191-12-6C12H10N2OLacks the tert-butyl group
2-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]pyridine242482-28-6C12H16N2OPyridine instead of quinoline

The unique feature of 8-[(4R)-4-(1,1-Dimethylethyl)-4,5-dihydro-2-oxazolyl]quinoline lies in its specific stereochemistry and the presence of the tert-butyl group at the 4-position of the oxazole ring. This configuration may enhance its biological activity compared to other derivatives.

XLogP3

3.5

Hydrogen Bond Acceptor Count

3

Exact Mass

254.141913202 g/mol

Monoisotopic Mass

254.141913202 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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